
(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid
描述
“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is an organic compound with the CAS Number: 871329-59-8 . It has a molecular weight of 229.06 and its linear formula is C8H12BNO4S .
Synthesis Analysis
The synthesis of similar boronic acid compounds often involves the addition of organometallic reagents to boranes . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .
Molecular Structure Analysis
The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is represented by the linear formula: C8H12BNO4S .
Physical And Chemical Properties Analysis
“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at room temperature .
科学研究应用
Medicinal Chemistry
In medicinal chemistry, boronic acids are pivotal in the development of proteasome inhibitors which are crucial in cancer therapy . The sulfamoyl group in this compound could potentially enhance water solubility, which is beneficial for drug bioavailability. Moreover, the presence of the boronic acid moiety allows for the potential creation of boronate complexes that can be used as enzyme inhibitors or for the synthesis of bioconjugates.
Polymer Science
Boronic acids are known to polymerize with diols to form boronic esters, providing a reversible covalent bond that is useful in creating self-healing materials . The specific compound could be utilized to develop polymers with unique properties such as responsiveness to environmental stimuli like pH changes or the presence of certain saccharides.
Optoelectronics
Organoboron compounds, including boronic acids, are integral to the development of optoelectronic materials due to their ability to alter the electronic characteristics of polymers . The compound could be used to synthesize materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, or as sensors for detecting various analytes.
Catalysis
Boronic acids are versatile catalysts in organic synthesis. They can facilitate various reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules . The electron-withdrawing sulfamoyl group in the compound could modulate its catalytic activity, potentially leading to more efficient reaction conditions.
Cross-Coupling Reactions
The boronic acid group is essential for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds . This particular compound could be used to introduce a sulfamoyl-protected phenyl group into other molecules, which could then be deprotected to reveal a primary amine, a functional group of high synthetic utility.
Bioactive Compounds
Boronic acids can interact with various biomolecules, making them useful in the discovery of new bioactive compounds . The compound could be employed as a starting material for the synthesis of molecules that bind to enzymes or receptors, potentially leading to the development of new drugs.
Sensing and Detection
Boronic acids can form reversible covalent complexes with saccharides, which is useful in the development of sensors for glucose and other sugars . This property can be harnessed to create diagnostic tools for medical applications, such as monitoring blood sugar levels in diabetic patients.
Environmental Monitoring
The ability of boronic acids to form complexes with various organic and inorganic substances can be applied in environmental monitoring . This compound could be part of sensors designed to detect pollutants or changes in environmental conditions, contributing to efforts in ecological conservation and public health.
作用机制
安全和危害
未来方向
The future directions of boronic acid research are vast. They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They have also found tremendous utility in organic synthesis . The recent approval of the anti-cancer agent Velcade®, the first boronic acid containing drug commercialized , further confirms the new status of boronic acids as an important class of synthetic intermediates.
属性
IUPAC Name |
[3-(dimethylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLWTSMRYCPXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
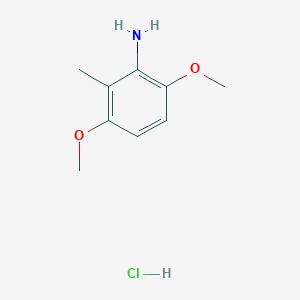
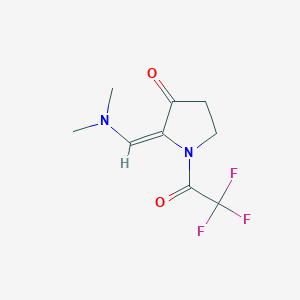
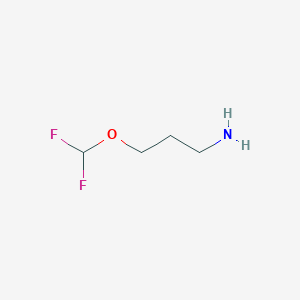
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
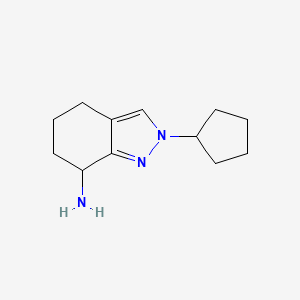
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
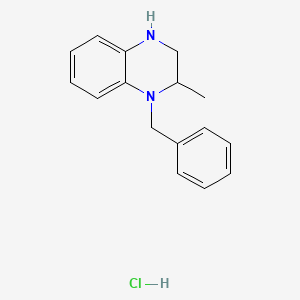


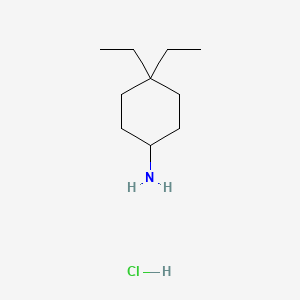
![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)